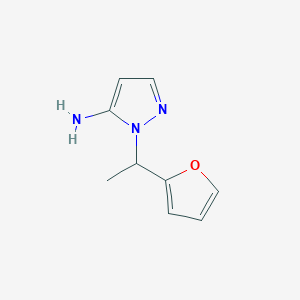
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often synthesized for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, was achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Another related compound, methyl 4-indolecarboxylate, was synthesized starting with the reduction of 3-nitrophthalimide, followed by hydrolysis, diazomethane treatment, and reductive cyclization . These methods highlight the complexity and creativity required in the synthesis of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to profile the molecular structure and confirm the identity of synthesized compounds like methyl 5-methoxy-1H-indole-2-carboxylate . Computational studies, including density functional theory (DFT), can provide insights into the electronic nature, HOMO-LUMO energy distribution, and reactivity of these molecules .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of complex molecules. For example, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives were prepared from reactions involving deoxygenation and thermolysis steps . The reactivity of indole derivatives can be explored using chemical descriptors and molecular electrostatic potential (MEP) analysis to identify reactive centers within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The non-linear optical (NLO) properties, polarizability, and hyperpolarizability of these compounds can also be studied to assess their potential in materials science applications .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Studies
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives are subject to extensive spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies to understand their structural, electronic, and optical properties. Such analyses reveal insights into the molecule's vibrational modes, electronic nature, reactivity centers, and non-linear optical (NLO) properties, which are crucial for its potential application in designing biologically active molecules (Almutairi et al., 2017).
Synthesis of Novel Indole-Benzimidazole Derivatives
The compound serves as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its utility in creating compounds with potential biological activities. Such synthetic pathways contribute to the development of new therapeutic agents by enabling the construction of complex molecular architectures (Wang et al., 2016).
Development of Conformationally Constrained Tryptophan Derivatives
Research on 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid derivatives includes the synthesis of novel tryptophan analogues. These compounds are designed for peptide/peptoid conformation elucidation studies, offering a tool to study peptide structures and dynamics. The synthetic effort aims to limit the conformational flexibility of the side chain, thus providing insights into peptide folding and function (Horwell et al., 1994).
Exploration of Insulin Receptor Activators
The synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids from derivatives of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid establishes a foundation for creating potential insulin receptor activators. This synthetic route demonstrates the compound's role in developing new therapeutic options for managing diabetes and insulin resistance (Chou et al., 2006).
Rh(III)-Catalyzed Selective Coupling
The compound is involved in Rh(III)-catalyzed selective coupling processes, offering a mild and efficient pathway toward diverse product formation. Such studies are significant for the development of new synthetic methods in organic chemistry, allowing for the selective formation of complex molecules with high precision (Zheng et al., 2014).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
739365-06-1 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

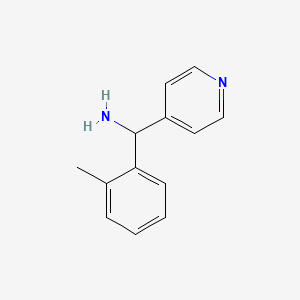
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
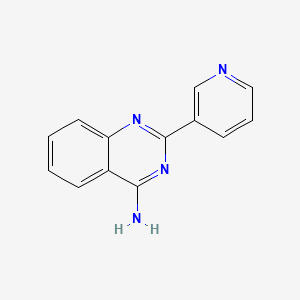
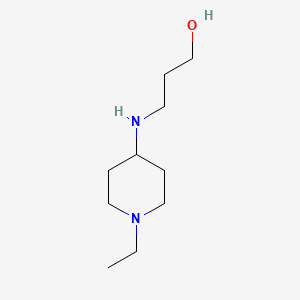
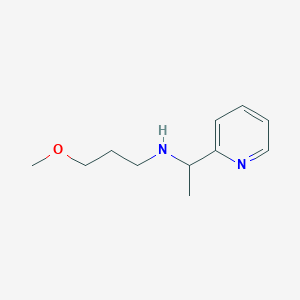
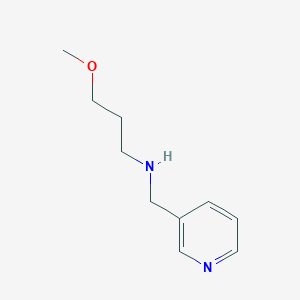
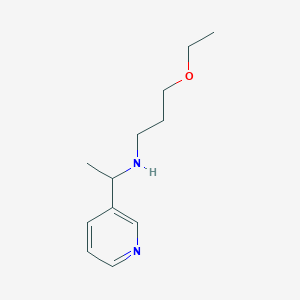
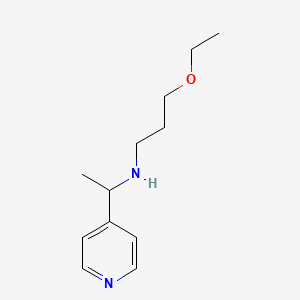
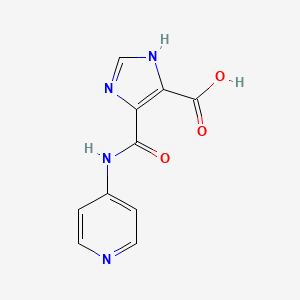
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
